molecular formula C28H28N2O9S B11612594 diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11612594
M. Wt: 568.6 g/mol
InChI Key: BLWFDBNTGVCNJS-NDENLUEZSA-N
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Description

Diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their condensation and cyclization to form the final product. Common reagents used in these reactions include aldehydes, amines, and thiazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the carbonyl group may produce alcohols. Substitution reactions involving the amino group can lead to the formation of various substituted derivatives.

Scientific Research Applications

Diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, its amino and hydroxy groups can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, further contributing to its biological activity.

Comparison with Similar Compounds

Diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with other similar compounds, such as:

    Thiazolopyridine derivatives: These compounds share the thiazolopyridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene derivatives: Compounds with benzylidene groups exhibit similar reactivity and can be used in analogous applications.

    Methoxyphenyl derivatives:

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C28H28N2O9S

Molecular Weight

568.6 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C28H28N2O9S/c1-5-38-27(34)22-21(15-8-10-17(32)19(13-15)37-4)23(28(35)39-6-2)26-30(24(22)29)25(33)20(40-26)12-14-7-9-16(31)18(11-14)36-3/h7-13,21,31-32H,5-6,29H2,1-4H3/b20-12-

InChI Key

BLWFDBNTGVCNJS-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=C(C=C3)O)OC)C(=O)OCC)S/C(=C\C4=CC(=C(C=C4)O)OC)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=C(C=C3)O)OC)C(=O)OCC)SC(=CC4=CC(=C(C=C4)O)OC)C2=O)N

Origin of Product

United States

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